Home > Products > Screening Compounds P61248 > N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide - 865249-28-1

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Catalog Number: EVT-2822686
CAS Number: 865249-28-1
Molecular Formula: C15H9ClN4O4
Molecular Weight: 344.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal Chemistry: The presence of oxadiazole and benzamide moieties, commonly found in bioactive compounds, suggests that this compound could be investigated for potential pharmaceutical applications, such as antimicrobial, anticancer, or anti-inflammatory agents. [, , , , , , , , , , , , ]
  • Materials Science: The presence of aromatic rings and polar functional groups indicates that this compound might exhibit interesting optical or electronic properties, potentially making it suitable for applications in materials science, such as organic semiconductors or fluorescent probes. [, ]

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides

Compound Description: This series of compounds shares the core structure of N-[5-(aryl)-1,3,4-oxadiazol-2-yl]benzamide with the target compound. The primary difference lies in the position of the chlorine atom on the phenyl ring (para-position instead of ortho-position in the target compound) and the variation of the nitro-substituted heteroaryl group attached to the carboxamide. [] These compounds were tested against Mycobacterium tuberculosis cell lines, with their activities attributed to the electronic density distribution across the nitro-substituted heteroaromatic ring. Notably, 1,3,5-oxadiazole derivatives within this series emerged as potential candidates for developing new antitubercular agents. []

N-(5-bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide

Compound Description: This compound, alongside its derivatives, represents a novel naphtho-furan derivative. These compounds were synthesized and characterized for their antimicrobial potential. [] Evaluation of their antimicrobial activity indicated promising results against both bacterial and fungal strains. []

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

Compound Description: This compound, part of a series of oxadiazole analogs, was synthesized and evaluated for its antiproliferative and antimicrobial activities. [] Notably, it demonstrated promising anticancer activity, exhibiting higher selectivity towards HOP-92 (Non-Small Cell Lung Cancer) cells. []

N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

Compound Description: This compound, also a member of the oxadiazole analog series mentioned above, was investigated for its antiproliferative and antimicrobial effects. [] It displayed notable anticancer activity, particularly against HOP-92 (Non-Small Cell Lung Cancer) cells, and exhibited significant antifungal activity. []

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues

Compound Description: This series of compounds focuses on the exploration of N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides as potential alkaline phosphatase inhibitors. [] The study highlights the synthesis and biological evaluation of these analogs, revealing promising inhibitory activity against alkaline phosphatase. []

Methanol[μ-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide-κ2N1,O1:κN2]sodium

Compound Description: This compound is a sodium complex incorporating the N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide ligand, with methanol as a solvent molecule. [] The crystal structure reveals a tetragonal crystal system. []

N-[5-(4-Substituted)phenyl-1,3,4-oxadiazol-2-yl]-2-(Substituted)-Acetamides

Compound Description: This series explores acetamides bearing a substituted 1,3,4-oxadiazole moiety, synthesized and assessed for their local anesthetic properties. [] Notably, compound 19 from this series exhibited significant local anesthetic activity in both tested models, with other compounds in the series also showing marked effects. []

N-{[5-(2,4-Dichlorophenyl)-1, 3, 4-oxadiazol-2-yl]methyl}amine derivatives

Compound Description: This series investigates N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives as potential anticancer agents. [] Their in vitro anticancer activity was evaluated against three human tumor cell lines (cervical, liver, and breast cancer). []

3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile

Compound Description: This heterocyclic 1,3,4-oxadiazole derivative incorporates a methoxyphenyl ring and a benzonitrile group. [] Its crystal structure reveals distinct structural features compared to its counterpart, N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide. []

N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

Compound Description: This compound, another heterocyclic 1,3,4-oxadiazole derivative, is structurally distinct from 3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile, featuring a chlorophenyl ring and an acetamide group. [] The crystal structures of both compounds highlight their structural differences. []

Compound Description: This series comprises S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioates and alkyl 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio) acetates, synthesized and evaluated for their antimicrobial properties. [] Notably, S-(5-phenyl(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate and S-(5-phenyl(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-isobutyl carbonothioate displayed weak but selective antibacterial activity against gram-positive bacteria. []

7-Substituted 6,14-Ethenomorphinane Derivatives: N-{5-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]-1,3,4-oxadiazol-2-yl}arenamines

Compound Description: This series focuses on the synthesis and characterization of N-{5-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]-1,3,4-oxadiazol-2-yl}arenamines, incorporating a rigid morphine structure with a 1,3,4-oxadiazol-2-yl residue at C(7). [] These compounds were synthesized and structurally characterized using various spectroscopic methods. []

2-methyl-n-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: This compound, a 1,3,4-oxadiazole derivative with methyl, methylsulfonyl, and trifluoromethyl substituents, exhibits a new thermodynamically stable crystalline modification. [] This modification holds potential benefits for the stability of suspension formulations. []

Bis{N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidato}copper(II)

Compound Description: This copper(II) complex incorporates N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidate ligands, featuring a square-planar geometry around the copper ion. [] The crystal structure reveals intermolecular hydrogen bonding interactions. []

N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide

Compound Description: This series investigates N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide, focusing on their antimicrobial and hemolytic activities. [] These compounds demonstrated variable antimicrobial activity against selected microbial species, with some exhibiting potency comparable to reference standards. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This series explores bi-heterocyclic propanamides featuring a 1,3,4-oxadiazole ring linked to a thiazole ring, designed as potential urease inhibitors with low cytotoxicity. [] The compounds were synthesized and characterized, exhibiting promising urease inhibitory activity and low cytotoxicity. []

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives

Compound Description: This series investigates N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives, synthesized and evaluated for their antifungal activities. [] Some compounds within this series displayed promising antifungal activity. []

N‐Phenyl‐5‐[(2‐phenylbenzimidazol‐1‐yl)methyl]‐1,3,4‐oxadiazol‐2‐amine derivatives

Compound Description: This series comprises N‐Phenyl‐5‐[(2‐phenylbenzimidazol‐1‐yl)methyl]‐1,3,4‐oxadiazol‐2‐amine derivatives, designed and synthesized for their potential antioxidant and radical scavenging activities. [] Several compounds within this series exhibited significant antioxidant and radical scavenging properties in various in vitro assays. []

Aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide-κ2N,O]zinc(II)

Compound Description: This zinc(II) complex incorporates two N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide ligands, with a water molecule coordinating to the zinc ion. [] The crystal structure reveals an orthorhombic crystal system and highlights the coordination geometry around the zinc ion. []

Tetrakis[μ3-4-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamidato]tetrakis[methanolsodium(I)]

Compound Description: This tetranuclear sodium complex incorporates four N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide ligands, with methanol molecules coordinating to the sodium ions. [] The complex exhibits a distorted octahedral geometry around the sodium ions. []

Ethyl ({5-[5′-(2-ethoxy-2-oxoethoxy)-4,4′′-difluoro-1,1′:3′,1′′-terphenyl-4′-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

Compound Description: This 1,3,4-oxadiazole derivative incorporates a terphenyl group and a sulfanyl acetate moiety. [] The crystal structure reveals disorder in the molecule and highlights intermolecular interactions. []

N‐Phenyl‐N‐{4‐[5‐(2‐phenyl‐3‐pyridyl)‐1,3,4‐oxadiazol‐2‐yl]phenyl}aniline

Compound Description: This compound is a bipolar ligand containing triphenylamine and 1,3,4-oxadiazole units. [] The crystal structure reveals intermolecular hydrogen bonding interactions. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: This compound features a 4,5-dihydro-1,3,4-oxadiazole ring system with a thioxo substituent. [] The crystal structure reveals intermolecular hydrogen bonding interactions. []

2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate

Compound Description: This compound incorporates a 2,3-dihydro-1,3,4-oxadiazole ring system with acetyl, chloropyridyl, and fluorophenyl substituents. [] The crystal structure reveals specific dihedral angles between different ring systems within the molecule. []

1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Compound Description: This heterocyclic compound incorporates an oxadiazole ring, two chlorophenyl rings, and a sulfanyl ethanone moiety. [] The crystal structure reveals intermolecular hydrogen bonding interactions. []

N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines

Compound Description: This series focuses on the synthesis and evaluation of N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines for their antimicrobial and antioxidant activities. []

5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide analogues

Compound Description: This series investigates s-substituted aliphatic analogues of 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide, focusing on their lipoxygenase inhibitory and antibacterial activities. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound incorporates a 1,3,4-oxadiazole ring, a pyridazinone ring, and chloro and dimethylamino substituents. [] The crystal structure reveals intermolecular interactions. []

N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives

Compound Description: This series comprises pyridine derivatives incorporating a 1,3,4-oxadiazole ring, synthesized and evaluated for their antifungal and antibacterial activities. []

4-[5-(4-Pyridyl)-1,3,4-oxadiazol-2-yl]pyridine N-oxide–isophthalic acid

Compound Description: This compound is a cocrystal of 4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]pyridine N-oxide and isophthalic acid, held together by hydrogen bonding interactions. []

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives

Compound Description: This series explores (4-fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives, synthesized and evaluated for their anticancer and antimicrobial activities. []

{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid metal complexes

Compound Description: This series investigates metal complexes of {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid with various metal ions, including Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). []

Substituted N-[(1,3,4-Oxadiazol-2-yl) Methyl] Benzamines

Compound Description: This series investigates substituted N-[(1,3,4-oxadiazol-2-yl)methyl]benzamines for their antiproliferative and antioxidant activities. []

2-(4-Chlorophenyl)-5-{3,4-dibutoxy-5-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-1,3,4-oxadiazole

Compound Description: This compound incorporates two 1,3,4-oxadiazole rings, two chlorophenyl rings, and a thiophene ring. [] The crystal structure reveals intermolecular interactions. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) Derivatives

Compound Description: This series investigates derivatives of (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI), focusing on their antifungal activity. []

Compound Description: This compound is a salt of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, synthesized using a CoII catalyst. []

6-methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one-methanol

Compound Description: This compound incorporates a 1,3,4-oxadiazole ring, a chromenone ring, and methoxy substituents. []

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

Compound Description: This series explores 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, synthesized and evaluated for their anticonvulsant activity. []

5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

Compound Description: This compound is an energetic material precursor containing both 1,3,4-oxadiazole and tetrazole rings. []

1-(3-chloropyridin-2-yl)-5-N-substituted-4-(5-(methylthio)-1,3,4-oxadiazol-2-yl)-pyrazole derivatives

Compound Description: This series investigates 1-(3-chloropyridin-2-yl)-5-N-substituted-4-(5-(methylthio)-1,3,4-oxadiazol-2-yl)-pyrazole derivatives for their antiviral activity against Tobacco Mosaic Virus (TMV). []

Properties

CAS Number

865249-28-1

Product Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Molecular Formula

C15H9ClN4O4

Molecular Weight

344.71

InChI

InChI=1S/C15H9ClN4O4/c16-12-4-2-1-3-11(12)14-18-19-15(24-14)17-13(21)9-5-7-10(8-6-9)20(22)23/h1-8H,(H,17,19,21)

InChI Key

SEOXPMJXRLJJTE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.